4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline
Description
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is a substituted aniline derivative featuring a piperazine ring with a cyclopropyl group at the 4-position and a methylene bridge linking the piperazine to the aniline moiety. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, particularly in the context of acetylcholinesterase inhibitors and anti-prion agents . Its molecular formula is C₁₃H₁₈N₃, with a molecular weight of 205.3 . The cyclopropyl group introduces steric strain and unique electronic properties, distinguishing it from analogs with bulkier or more flexible substituents .
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
4-[(4-cyclopropylpiperazin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H21N3/c15-13-3-1-12(2-4-13)11-16-7-9-17(10-8-16)14-5-6-14/h1-4,14H,5-11,15H2 |
InChI Key |
XAIXMLZCBNHJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline typically involves the reaction of 4-chloromethyl aniline with cyclopropylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group and piperazine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Electronic Variations
- Cyclopropyl vs. Methyl : The cyclopropyl group introduces ring strain and sp³ hybridization , leading to unique steric interactions compared to the methyl group. This strain may enhance binding specificity in biological targets .
- Sulfonyl vs.
- Ethyl Linker : Compounds like 4-[2-(4-Methylpiperazin-1-yl)ethyl]aniline offer greater conformational flexibility , which may improve interaction with larger enzyme active sites .
Physical and Chemical Properties
Biological Activity
4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline features an aniline moiety substituted with a cyclopropylpiperazine group. Its molecular formula is , and it has a molecular weight of approximately 206.30 g/mol. The presence of the piperazine ring is significant for its pharmacological properties, as it can influence receptor interactions.
The biological activity of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline is primarily attributed to its interactions with various receptors and enzymes in the body. Key mechanisms include:
- Receptor Binding : The piperazine ring can enhance binding affinity to neurotransmitter receptors, particularly serotonin and dopamine receptors, making it a candidate for neuropharmacological applications.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, which could be relevant in cancer therapy or neurodegenerative diseases.
In Vitro Studies
Recent studies have evaluated the in vitro biological activity of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline against various cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 6.92 | Induces apoptosis via S-phase arrest |
| A549 | 8.99 | Inhibits cell proliferation |
| DU145 | 7.89 | Alters mitochondrial potential |
| MCF7 | 8.26 | Triggers caspase activation |
These results indicate a promising antitumor potential, particularly against liver and lung cancer cell lines, where the compound demonstrates significant inhibition rates compared to established chemotherapeutics like Sunitinib .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the piperazine and aniline moieties can significantly affect the biological activity of the compound. For instance:
- Cyclopropyl Substitution : Enhances lipophilicity and receptor binding affinity.
- Aniline Variations : Altering substituents on the aniline ring can modulate selectivity for different receptor subtypes.
Research indicates that compounds with similar structures but varying substituents can exhibit diverse pharmacological profiles, underscoring the importance of careful design in drug development .
Case Study 1: Antitumor Activity
A study conducted on the effects of 4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers and cell cycle arrest at the S phase. Flow cytometry analysis revealed significant changes in cell cycle distribution post-treatment, indicating its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating mood disorders or anxiety-related conditions. The binding affinity was assessed using radiolabeled ligands, confirming its role as a serotonin receptor antagonist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
